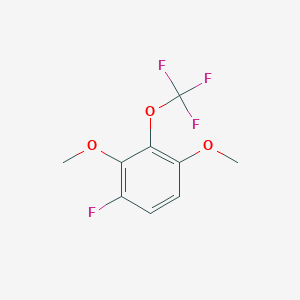
1-(4-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F4N2S and a molecular weight of 226.19 g/mol . This compound is characterized by the presence of a fluoro group and a trifluoromethylthio group attached to a phenyl ring, along with a hydrazine moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(4-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine involves several stepsThe reaction conditions typically involve the use of radical initiators and specific solvents to facilitate the formation of the trifluoromethylthio group . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluoro and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It may be investigated for its potential therapeutic properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(4-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with specific molecular targets. The fluoro and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydrazine moiety may also play a role in its biological activity by forming reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
1-(4-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds such as:
1-(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine: This compound lacks the trifluoromethylthio group, which may result in different chemical and biological properties.
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine: This compound has an additional trifluoromethyl group, which can further influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H6F4N2S |
|---|---|
Poids moléculaire |
226.20 g/mol |
Nom IUPAC |
[4-fluoro-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2S/c8-4-1-2-5(13-12)6(3-4)14-7(9,10)11/h1-3,13H,12H2 |
Clé InChI |
GXCIZVUZEVKVCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)SC(F)(F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL](/img/structure/B14045237.png)

![zinc;(4S)-4-[[(2R)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9R,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate](/img/structure/B14045257.png)


![4-Chloro-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B14045276.png)





![4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hcl](/img/structure/B14045329.png)
